TNO155
CAS No.: 1801765-04-7
Cat. No.: VC5178172
Molecular Formula: C18H24ClN7OS
Molecular Weight: 421.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1801765-04-7 |
---|---|
Molecular Formula | C18H24ClN7OS |
Molecular Weight | 421.9 g/mol |
IUPAC Name | (3S,4S)-8-[6-amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine |
Standard InChI | InChI=1S/C18H24ClN7OS/c1-10-14(20)18(9-27-10)3-6-26(7-4-18)12-8-24-17(16(22)25-12)28-11-2-5-23-15(21)13(11)19/h2,5,8,10,14H,3-4,6-7,9,20H2,1H3,(H2,21,23)(H2,22,25)/t10-,14+/m0/s1 |
Standard InChI Key | UCJZOKGUEJUNIO-IINYFYTJSA-N |
Isomeric SMILES | C[C@H]1[C@H](C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N |
SMILES | CC1C(C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N |
Canonical SMILES | CC1C(C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N |
Introduction
Pharmacological Profile of TNO155
Pharmacodynamic Effects
In OSCC cell lines, TNO155 induced dose-dependent suppression of phosphorylated MEK (p-MEK) and ERK (p-ERK) within 1 hour of treatment, persisting for 24 hours in sensitive models . Concurrent inhibition of JAK/STAT signaling—evidenced by reduced p-JAK1, p-STAT1, and p-STAT3—suggests broad pathway modulation beyond MAPK . Resistant cell lines exhibited elevated mTOR pathway activity, marked by increased 4E-BP1 and p-70S6K levels .
Preclinical Efficacy and Resistance Mechanisms
In Vitro Antitumor Activity
A genome-wide CRISPR/Cas9 screen identified PTPN11 as a top essential gene in 21 OSCC cell lines . TNO155 treatment in these models resulted in:
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Apoptosis induction: 2.5-fold increase in caspase-3/7 activity at 10 μM .
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Colony formation suppression: 80% reduction at 5 μM in sensitive lines (ORL-195, SCC-9) .
Table 1: TNO155 Efficacy in OSCC Cell Lines
Cell Line | IC<sub>50</sub> (μM) | Apoptosis (% Increase) | Colony Suppression (%) |
---|---|---|---|
ORL-195 | 0.8 | 220 | 85 |
SCC-9 | 1.2 | 180 | 78 |
BICR10 | >10 | 20 | 15 |
PE/CA-PJ15 | >10 | 25 | 12 |
Resistance Pathways
Intrinsic resistance correlated with mTOR pathway hyperactivation. MTOR-dependent OSCC lines showed 3.2-fold higher p-70S6K levels compared to sensitive counterparts (p<0.001) . Feedback upregulation of p-SHP2 (Y542) occurred in resistant models, mirroring observations in liver cancer cell lines .
Clinical Development and Trial Data
Phase I Dose Escalation (NCT03114319)
In this first-in-human trial, 118 patients with advanced solid tumors received TNO155 across multiple dosing schedules :
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Cohorts: 1.5–70 mg once daily (QD), 30–50 mg twice daily (BID), and continuous QD regimens.
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Patient demographics: 54% colorectal cancer, 16% gastrointestinal stromal tumor, 12% NSCLC, 8% head and neck squamous cell carcinoma (HNSCC) .
Table 2: Key Clinical Outcomes
Parameter | Result |
---|---|
Stable disease rate | 20% (24/118) |
Median prior therapies | 4 (range 1–10) |
Treatment discontinuation | 92% (109/118; 80% progression) |
Combination Strategies to Overcome Resistance
Synergy With mTOR Inhibition
Co-treatment with everolimus (mTOR inhibitor) enhanced TNO155 efficacy in resistant OSCC models, achieving combination index (CI) values of 0.3–0.6 (CI<1 indicates synergy) . This aligns with preclinical evidence that mTOR pathway activation confers resistance to SHP2 inhibition.
Future Directions and Challenges
Biomarker Development
Identification of predictive biomarkers remains critical. Potential candidates include:
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Baseline p-SHP2 levels: Higher expression correlated with resistance in preclinical models .
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MTOR pathway activation: 4E-BP1/p-70S6K ratio as a resistance indicator .
Ongoing Clinical Trials
As of April 2025, TNO155 is being evaluated in Phase Ib/II studies combining with KRAS inhibitors (e.g., sotorasib) and EGFR blockers. The withdrawn hepatic impairment trial highlights the need for dedicated pharmacokinetic studies in organ dysfunction populations .
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